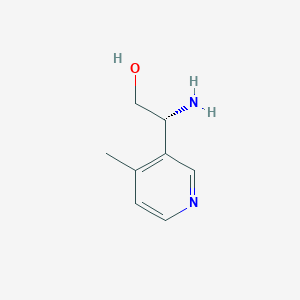
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an aminoethanol moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine as the starting material.
Functional Group Introduction:
Chiral Resolution: The chiral center at the 2-position can be introduced using chiral catalysts or by resolving the racemic mixture using chiral chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
作用機序
The mechanism of action of (2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2r)-2-Amino-2-(4-chloropyridin-3-yl)ethan-1-ol: Similar structure with a chlorine substituent instead of a methyl group.
(2r)-2-Amino-2-(4-ethylpyridin-3-yl)ethan-1-ol: Similar structure with an ethyl substituent instead of a methyl group.
(2r)-2-Amino-2-(4-methoxypyridin-3-yl)ethan-1-ol: Similar structure with a methoxy substituent instead of a methyl group.
Uniqueness
The uniqueness of (2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol lies in its specific substitution pattern and chiral center, which confer distinct chemical and biological properties. The methyl group at the 4-position of the pyridine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-4-7(6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChIキー |
HEYQIHJYSPCZLT-QMMMGPOBSA-N |
異性体SMILES |
CC1=C(C=NC=C1)[C@H](CO)N |
正規SMILES |
CC1=C(C=NC=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


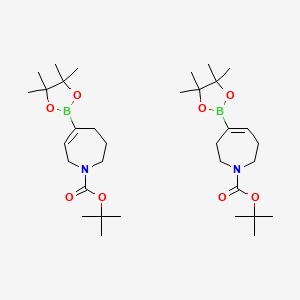
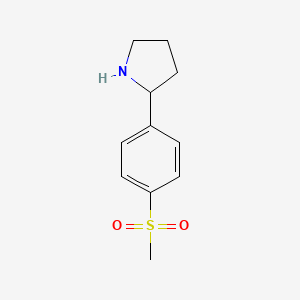
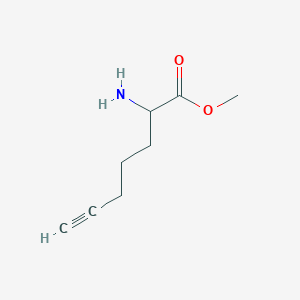
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)

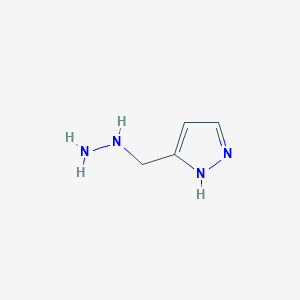
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)

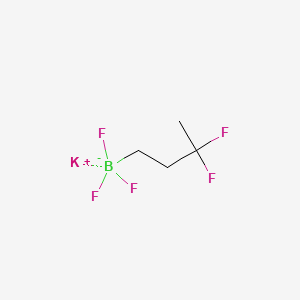
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
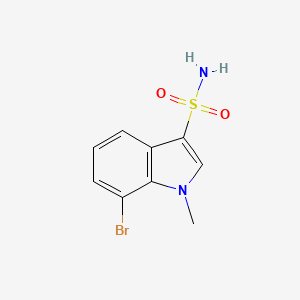
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)


